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Compound of Interest

Compound Name: GSK-114

Cat. No.: B15612316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of

GSK-114, a potent and selective inhibitor of Troponin I-Interacting Kinase (TNNI3K). The

information presented herein is intended to support research and drug development efforts by

providing detailed quantitative data, experimental methodologies, and visualization of relevant

biological pathways.

Executive Summary
GSK-114 is a highly selective, orally active inhibitor of TNNI3K with a half-maximal inhibitory

concentration (IC50) of 25 nM.[1] It exhibits a 40-fold selectivity for TNNI3K over B-Raf kinase

(IC50 = 1000 nM).[1] Extensive kinase profiling has demonstrated that GSK-114 possesses

exceptional broad-spectrum selectivity, with an IC50 greater than 1000 nM for 99% of the 294

kinases tested.[2] This high degree of selectivity makes GSK-114 a valuable tool for elucidating

the biological functions of TNNI3K and a promising lead compound for the development of

novel cardiac therapeutics.

Quantitative Kinase Selectivity Data
The following tables summarize the known inhibitory activities of GSK-114 against its primary

target, key off-targets, and a broader panel of kinases.

Table 1: Primary Target and Key Off-Target Kinase Inhibition
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Kinase Target IC50 (nM) Selectivity vs. TNNI3K

TNNI3K 25 -

B-Raf 1000 40-fold

ACK1 >1000 >40-fold

GAK >1000 >40-fold

MEK5 >1000 >40-fold

PDGFRB >1000 >40-fold

STK36 >1000 >40-fold

ZAK >1000 >40-fold

*Affinity observed at 1 µM concentration, specific IC50 value is greater than 1000 nM.

Table 2: Summary of Broad Kinase Panel Screening

Kinase Panel Summary Result

Number of Kinases Tested 294

Percentage of Kinases with IC50 > 1000 nM 99%

Number of Kinases with IC50 > 1000 nM 291

Signaling Pathways
GSK-114, through its inhibition of TNNI3K, modulates key signaling pathways implicated in

cardiac physiology and pathology.

TNNI3K-Mediated Cardiac Signaling
TNNI3K is a cardiac-specific kinase that plays a role in cardiac hypertrophy and the response

to ischemic injury.[3][4] It directly interacts with and phosphorylates cardiac troponin I (cTnI), a

key regulatory protein in muscle contraction.[5] Furthermore, TNNI3K can activate the p38
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MAPK pathway, leading to an increase in mitochondrial reactive oxygen species (ROS) and

subsequent cellular stress.[6]
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TNNI3K signaling in the heart.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a

compound against a specific kinase.

Objective: To determine the IC50 value of GSK-114 against TNNI3K and other kinases.

Materials:
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Recombinant human kinase (e.g., TNNI3K, B-Raf)

Kinase-specific substrate peptide

GSK-114 (or other test compound)

Adenosine triphosphate (ATP), [γ-³³P]ATP

Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02%

Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

P81 phosphocellulose paper

0.75% Phosphoric acid

Scintillation counter

Procedure:

Prepare serial dilutions of GSK-114 in DMSO.

In a reaction well, combine the recombinant kinase and its specific substrate in the kinase

reaction buffer.

Add the diluted GSK-114 or DMSO (vehicle control) to the reaction wells and incubate for a

pre-determined period (e.g., 20 minutes) at room temperature.

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP to a final concentration

of 10 µM.

Allow the reaction to proceed for a specified time (e.g., 120 minutes) at room temperature.

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose

paper.

Wash the filter papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-

³³P]ATP.
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Measure the amount of ³³P incorporated into the substrate using a scintillation counter.

Calculate the percentage of kinase activity remaining in the presence of the inhibitor

compared to the vehicle control.

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using

appropriate software (e.g., Prism).
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Workflow for in vitro kinase inhibition assay.
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Kinome-Wide Selectivity Profiling (General Approach)
To assess the selectivity of an inhibitor across a broad range of kinases, a high-throughput

screening approach is employed.

Objective: To profile the inhibitory activity of GSK-114 against a large panel of kinases.

Methodology Overview: A common method for large-scale kinase inhibitor profiling is the

KinomeScan™ platform or similar competitive binding assays. This technology does not

directly measure kinase activity but rather the ability of a test compound to compete with an

immobilized, broad-spectrum kinase inhibitor for binding to a panel of kinases.

Alternatively, activity-based assays, such as the one described in section 4.1, can be

miniaturized and automated to screen a compound against hundreds of kinases in parallel.

Typically, the inhibitor is tested at a single high concentration (e.g., 1 µM or 10 µM) to identify

potential off-targets. Hits from this primary screen, defined as kinases showing significant

inhibition (e.g., >70%), are then subjected to full dose-response curves to determine their IC50

values.
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Logical workflow for kinase selectivity profiling.

Conclusion
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GSK-114 is a highly potent and selective inhibitor of TNNI3K. Its favorable selectivity profile, as

demonstrated by broad kinase panel screening, makes it an invaluable chemical probe for

investigating the physiological and pathophysiological roles of TNNI3K in the heart and a strong

candidate for further therapeutic development. The experimental protocols and pathway

diagrams provided in this guide offer a foundational resource for researchers working with

GSK-114 and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. GSK-114 | TargetMol [targetmol.com]

2. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments
[experiments.springernature.com]

3. TNNI3K, a cardiac-specific kinase, promotes physiological cardiac hypertrophy in
transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

4. Overexpression of TNNI3K, a cardiac-specific MAPKKK, promotes cardiac dysfunction -
PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

6. TNNI3K, a novel cardiac-specific kinase, emerging as a molecular target for the treatment
of cardiac disease - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Kinase Selectivity Profile of GSK-114: An In-Depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15612316#kinase-selectivity-profile-of-gsk-114-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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